3-(4-Aminocyclohexyl)aniline
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Overview
Description
3-(4-Aminocyclohexyl)aniline is an organic compound with the molecular formula C12H18N2 It consists of an aniline group attached to a cyclohexyl ring, which is further substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminocyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 4-nitrocyclohexylbenzene using hydrogen in the presence of a palladium catalyst can yield this compound . Another method involves the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of hydrogenation in the presence of catalysts such as palladium on carbon (Pd/C) is common. The reaction conditions often include elevated temperatures and pressures to ensure complete reduction of the nitro group to the amino group .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminocyclohexyl)aniline undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amino groups is a key reaction in its synthesis.
Substitution: Nucleophilic aromatic substitution can be used to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, peroxymonosulfuric acid.
Reducing Agents: Hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution Reagents: Sodium amide in ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Benzo-1,4-quinone, nitrosobenzene.
Reduction: this compound.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(4-Aminocyclohexyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Aminocyclohexyl)aniline involves its interaction with various molecular targets. As an aromatic amine, it can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile. The compound can also undergo oxidation and reduction reactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodicyclohexylmethane: This compound has a similar structure but with two cyclohexyl rings connected by a methylene bridge.
Aniline: A simpler aromatic amine with a single benzene ring and an amino group.
Uniqueness
3-(4-Aminocyclohexyl)aniline is unique due to its combination of aniline and cyclohexyl structures, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-(4-aminocyclohexyl)aniline |
InChI |
InChI=1S/C12H18N2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-3,8-9,11H,4-7,13-14H2 |
InChI Key |
DTQARHBABVIVOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC(=CC=C2)N)N |
Origin of Product |
United States |
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